N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline
Description
N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline is a complex heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine moiety linked to an octahydropyrrolo[3,4-c]pyrrole scaffold and an N,N-dimethylaniline group. The compound’s unique architecture suggests possible applications in kinase inhibition or neurotransmitter modulation, though its exact biological targets remain under investigation.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-24(2)17-5-3-14(4-6-17)20(28)26-11-15-9-25(10-16(15)12-26)19-8-7-18-22-21-13-27(18)23-19/h3-8,13,15-16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDJQWIHOOJFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives with variations in the triazole, pyridazine, or pyrrolidine substituents. Key examples from literature are compared below:
Key Observations :
- The octahydropyrrolo[3,4-c]pyrrole group in the target compound introduces conformational flexibility, which may enhance binding to proteins with deep active sites, unlike rigid analogues like TATOT .
- Replacement of the pyridazine core with thiadiazole () increases hydrophobicity and thermal stability but reduces hydrogen-bonding capacity .
- Amino-substituted triazoles () prioritize energetic properties over pharmaceutical utility due to their explosive nature, whereas the target compound’s dimethylaniline group likely improves pharmacokinetic properties .
NMR and Spectroscopic Comparisons
highlights NMR data for structurally related compounds (Rapa, compounds 1, and 7), demonstrating that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes (Table 2, Figure 6) . For the target compound:
- Region A (pyridazine-proximal protons): Expected downfield shifts due to electron-withdrawing triazole groups.
- Region B (pyrrolidine protons): Chemical environment similarity to Rapa suggests minimal steric hindrance, contrasting with bulky substituents in ’s thiadiazole derivative .
ADMET and Physicochemical Properties
Equation-based comparisons () indicate that compounds with N,N-dimethylaniline groups (like the target) exhibit improved log P values (+0.3–0.5 vs. hydroxylated analogues) and enhanced membrane permeability .
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